molecular formula C10H20O B110309 3-Decen-1-ol, (Z)- CAS No. 10340-22-4

3-Decen-1-ol, (Z)-

Cat. No. B110309
CAS RN: 10340-22-4
M. Wt: 156.26 g/mol
InChI Key: MTIJDFJGPCJFKE-FPLPWBNLSA-N
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Description

The compound "3-Decen-1-ol, (Z)-" is a geometric isomer of decenol, which is an unsaturated alcohol with a double bond in the Z-configuration. While the provided papers do not directly discuss "3-Decen-1-ol, (Z)-", they do provide insights into similar compounds and their properties, which can be used to infer some aspects of "3-Decen-1-ol, (Z)-".

Synthesis Analysis

The synthesis of related organotin compounds with similar structures to "3-Decen-1-ol, (Z)-" has been reported. For instance, (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-pentene-3-ol and its derivatives were synthesized through reactions involving organotin reagents . Similarly, (Z)-1-(triarylstannyl)-3-phenyl-1-buten-3-ols were synthesized by the additive reaction of 3-phenyl-1-butyn-3-ol with triaryl tin hydrides . These methods suggest that the synthesis of "3-Decen-1-ol, (Z)-" could potentially involve similar strategies, such as the addition of organometallic reagents to alkyne precursors.

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the solid-state structures of organotin compounds related to "3-Decen-1-ol, (Z)-". These studies reveal that the tin atom often exhibits a distorted tetrahedral or trigonal bipyramidal geometry due to intramolecular interactions with hydroxyl oxygen atoms . This information can be extrapolated to suggest that "3-Decen-1-ol, (Z)-" may also exhibit interesting geometric configurations due to the presence of the hydroxyl group and the double bond.

Chemical Reactions Analysis

The reactivity of organotin compounds similar to "3-Decen-1-ol, (Z)-" has been studied, showing that intramolecular coordination to the tin atom can facilitate certain reactions, such as bromination, where a phenyl group is more easily cleaved than the vinyl substituent . This indicates that "3-Decen-1-ol, (Z)-" could also participate in reactions where the presence of the hydroxyl group and the double bond influence its chemical behavior.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "3-Decen-1-ol, (Z)-", they do provide data on similar compounds. For example, the organotin compounds studied exhibit specific crystal structures and intramolecular interactions that could affect their boiling points, solubility, and reactivity . Additionally, the study of hydroxyaldehyde products from hydroxyl radical reactions of Z-3-hexen-1-ol suggests that "3-Decen-1-ol, (Z)-" could also form hydroxyaldehyde products under similar conditions . Furthermore, (Z)-5-decen-l-ol acetate, a related compound, has been identified as a sex pheromone component in insects, indicating that "3-Decen-1-ol, (Z)-" might also have biological activity or function as a pheromone .

Scientific Research Applications

Mosquito Attraction and Control

Studies have shown that 3-Decen-1-ol, (Z)-, an alkenol analog, has significant applications in mosquito control. Cilek et al. (2011) synthesized various alkenol analogs, including (Z)-3-Decen-1-ol, and evaluated their effectiveness in attracting mosquitoes. They found that (Z)-3-Decen-1-ol, in combination with carbon dioxide, could significantly increase the attraction of Aedes albopictus mosquitoes in trap catches. This indicates potential for use in mosquito control strategies (Cilek et al., 2011). A follow-up study by the same team in 2012 further confirmed the effectiveness of (Z)-3-Decen-1-ol in increasing mosquito trap catches, suggesting its potential as an attractant in vector control programs (Cilek et al., 2012).

Plant-Plant Signaling

Research by Ruther and Kleier (2005) in the Journal of Chemical Ecology explored the role of leaf alcohol (Z)-3-hexen-1-ol in plant-plant signaling. This compound, similar in structure to 3-Decen-1-ol, (Z)-, was shown to induce the emission of volatile blends in maize plants, which attract natural enemies of herbivores. This suggests that compounds like 3-Decen-1-ol, (Z)-, may play a role in indirect plant defense through signaling (Ruther & Kleier, 2005).

Pheromone Production in Insects

Cooperband et al. (2012) identified (Z)-3-Decen-1-ol as a pheromone in the European woodwasp, Sirex noctilio. This compound attracted both male and female wasps, indicating its role in mating and communication among these insects. Such findings can be crucial for understanding insect behavior and developing pest control methods (Cooperband et al., 2012).

Plant Defense Mechanisms

Kishimoto et al. (2007) studied the effects of 1-Octen-3-ol, a compound structurally similar to 3-Decen-1-ol, (Z)-, on Arabidopsis thaliana. They found that this compound induced defense genes in the plant, enhancing its resistance against pathogens. This suggests that compounds like 3-Decen-1-ol, (Z)-, may have applications in enhancing plant defenses (Kishimoto et al., 2007).

Safety And Hazards

In case of exposure to 3-Decen-1-ol, (Z)-, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(Z)-dec-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIJDFJGPCJFKE-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884463
Record name 3-Decen-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decen-1-ol, (Z)-

CAS RN

10340-22-4
Record name (Z)-3-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10340-22-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Decen-1-ol, (3Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-1-ol, (3Z)-
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Record name 3-Decen-1-ol, (3Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-decenol
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Record name 3-DECEN-1-OL, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JE Cilek, CO Ikediobi, CF Hallmon, R Johnson… - Journal of the American …, 2011 - BioOne
The compound 1-octen-3-ol is a known attractant of some mosquito species, which has led to the hypothesis that olfactory stimulation by this alkenol may be associated with the …
Number of citations: 22 bioone.org
JE Cilek, CO Ikediobi, CF Hallmon, R Johnson… - Journal of the American …, 2012 - BioOne
The compound 1-octen-3-ol is a strong attractant for some mosquito species. Based on chemical structure, this may be due to a terminal site of unsaturation or high electron density, a …
Number of citations: 8 bioone.org
MF Cooperband, K Böröczky, A Hartness… - Journal of Chemical …, 2012 - Springer
A male-produced pheromone that attracts both males and females was identified for the European woodwasp, Sirex noctilio, a serious pest of pine trees. Males displayed excitatory …
Number of citations: 53 link.springer.com
YJ Cha, EJ Jeong, D Yu - Korean Journal of Fisheries and Aquatic …, 2020 - koreascience.kr
Volatile compounds in fermented ascidians Halocynthia roretzi were analyzed to identify key flavor compounds using SPME/GC/MSD (solid phase microextraction/gas chromatography/…
Number of citations: 5 koreascience.kr
JD Allison - Biology and Ecology of Sirex noctilio in North America …, 2021 - fs.usda.gov
Number of citations: 5 www.fs.usda.gov
M Sarker, MM Rashid - Int. J. Environ. Eng. Sci. Technol. Res, 2013 - researchgate.net
Mixture of waste plastics (low density polyethylene, high density polyethylene, polypropylene and polystyrene) and ferric carbonate was use 5%, 10%, and 20% for fuel production …
Number of citations: 8 www.researchgate.net
H Faal, PJ Silk, G LeClair… - … Experimentalis et Applicata, 2022 - Wiley Online Library
The Eurasian woodwasp Sirex noctilio Fabricius (Hymenoptera: Siricidae) is a major invasive pest in pine plantations of the Southern Hemisphere. In this study, we aimed to identify …
Number of citations: 4 onlinelibrary.wiley.com
SG Tumilaar, F Fatimawali, NJ Niode… - Journal of Applied …, 2021 - japsonline.com
The leaf of Pangi (Pangium edule) is used as food in North Sulawesi. According to a study conducted in vitro, Pangi leaf extract suppressed the replication of the human …
Number of citations: 35 japsonline.com
YN Li, EH Hao, H Li, XH Yuan, PF Lu, HL Qiao - Agronomy, 2021 - mdpi.com
Sirex noctilio, a major forestry quarantine pest, has spread rapidly and caused serious harm. However, existing methods still need to be improved because its olfactory interaction …
Number of citations: 6 www.mdpi.com
CR Williams - 2021 - twu-ir.tdl.org
This study aimed to assess selected cucumber sensory characteristics using quantitative descriptive analysis (QDA) and link with instrumental analysis of volatile aroma and non-…
Number of citations: 0 twu-ir.tdl.org

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